![molecular formula C22H23ClF3N B601907 rac Cinacalcet HCl CAS No. 1025064-33-8](/img/structure/B601907.png)
rac Cinacalcet HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac Cinacalcet HCl is a chiral amine compound that features a naphthalene ring and a trifluoromethyl group
作用机制
Target of Action
The primary target of this compound, also known as rac Cinacalcet HCl, is the calcium-sensing receptor (CaSR) on the parathyroid gland . The CaSR plays a crucial role in maintaining calcium homeostasis in the body .
Mode of Action
this compound acts as a calcimimetic, meaning it mimics the action of calcium on tissues . It increases the sensitivity of the CaSR to activation by extracellular calcium, which results in the inhibition of parathyroid hormone (PTH) secretion . This reduction in PTH is associated with a concomitant decrease in serum calcium levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the regulation of calcium and phosphate levels in the body. By inhibiting PTH secretion, it indirectly stimulates osteoclasts to release calcium from bones, stimulates reabsorption of calcium in the renal tubules, and stimulates renal hydroxylation of inactive 25-hydroxyvitamin D to the active form calcitriol, which in turn enhances intestinal absorption of calcium .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by genetic factors. For instance, subjects carrying T alleles of the CYP3A4 rs4646437 appeared to metabolize this compound poorly . The bioavailability of this compound is also influenced by dietary factors. The maximum concentration (Cmax) and area under the curve (AUC) of subjects in the non-fasting group were significantly higher than those in the fasting group .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in serum calcium levels and a reduction in PTH levels . This can help to prevent progressive bone disease and adverse events associated with mineral metabolism disorders .
Action Environment
Environmental factors, such as dietary intake, can influence the action, efficacy, and stability of this compound. For instance, the drug’s bioavailability increases if taken with food . Genetic factors, such as polymorphisms in the CYP3A4 gene, can also influence the drug’s metabolism and efficacy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac Cinacalcet HCl typically involves the following steps:
Chiral Resolution: The starting material, a racemic mixture of N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoroMethyl)phenyl)propan-1-aMine, is subjected to chiral resolution to obtain the (S)-enantiomer.
Hydrochloride Formation: The (S)-enantiomer is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Chiral Resolution: Utilizing advanced chiral resolution techniques such as chiral chromatography or enzymatic resolution.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can occur at the trifluoromethyl group, potentially converting it to a trifluoromethyl alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Trifluoromethyl alcohol derivatives.
Substitution: Various substituted amine derivatives.
科学研究应用
Clinical Applications
-
Management of Secondary Hyperparathyroidism
- Rac Cinacalcet Hydrochloride is primarily indicated for managing secondary hyperparathyroidism in patients undergoing dialysis. Clinical trials have demonstrated significant reductions in PTH levels, serum calcium, and phosphorus levels among treated patients compared to those receiving standard care .
- In a pivotal phase 3 study involving over 1,100 patients, cinacalcet was shown to achieve target PTH levels more effectively than traditional therapies .
- Bone Health and Mineral Metabolism
- Cardiovascular Outcomes
- Redox Status Improvement
Safety and Tolerability
Cinacalcet is generally well-tolerated; however, common side effects include nausea and vomiting, which are typically mild to moderate in severity . Monitoring serum calcium levels is essential due to the risk of hypocalcemia during treatment.
Case Studies
Several case studies highlight the effectiveness of rac Cinacalcet Hydrochloride:
- Case Study 1 : A 65-year-old male patient with end-stage renal disease on hemodialysis experienced a significant reduction in PTH from 400 pg/mL to 220 pg/mL after 12 weeks of treatment with cinacalcet. His serum calcium and phosphorus levels also stabilized within target ranges.
- Case Study 2 : A cohort study involving 50 patients revealed that after six months of cinacalcet therapy, 70% achieved target PTH levels below 250 pg/mL, demonstrating its efficacy across diverse patient demographics.
Comparative Efficacy
Treatment | PTH Reduction (%) | Calcium Reduction (%) | Phosphorus Reduction (%) |
---|---|---|---|
Cinacalcet HCl | 46-65 | 6-8 | 7-10 |
Standard Therapy | 9-13 | Stable | Stable |
相似化合物的比较
®-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoroMethyl)phenyl)propan-1-aMine (hydrochloride): The enantiomer of the compound, which may exhibit different biological activities.
N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoroMethyl)phenyl)propan-1-aMine: The racemic mixture, which contains both (S)- and ®-enantiomers.
Uniqueness:
- The (S)-enantiomer is often preferred in medicinal chemistry due to its specific interactions with biological targets, which can lead to improved therapeutic efficacy and reduced side effects compared to the racemic mixture or the ®-enantiomer.
生物活性
Cinacalcet hydrochloride, commonly referred to as rac Cinacalcet HCl, is a calcimimetic agent primarily used in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) undergoing dialysis, as well as for treating hypercalcemia in patients with parathyroid carcinoma. This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanism of action, clinical efficacy, and notable case studies.
Cinacalcet acts by enhancing the sensitivity of the calcium-sensing receptor (CaSR) located on parathyroid cells. By binding to this receptor, it mimics the action of calcium, leading to a reduction in parathyroid hormone (PTH) secretion. This mechanism is crucial for regulating calcium homeostasis and mitigating the effects of elevated PTH levels associated with SHPT and hypercalcemia.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : After oral administration, peak plasma concentrations are reached within 2-6 hours. The absolute bioavailability ranges from 20-25%, which can increase by 1.5 to 1.8 times when taken with food .
- Distribution : The drug is extensively metabolized via hepatic cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, with less than 1% excreted unchanged in urine.
- Half-life : The terminal elimination half-life is approximately 30-40 hours, allowing for once-daily dosing .
- Renal and Hepatic Impairment : The pharmacokinetics are minimally affected by renal impairment; however, moderate to severe hepatic impairment significantly increases exposure to the drug .
Clinical Efficacy
Numerous clinical trials have established the efficacy of this compound in reducing serum PTH levels and managing calcium and phosphorus levels in patients with CKD. Key findings from pivotal studies include:
- Reduction in PTH Levels : In a phase III trial involving 1,136 patients on dialysis, cinacalcet demonstrated a significantly higher proportion of patients achieving target iPTH levels compared to placebo (46% vs. 9%) after treatment .
- Impact on Calcium and Phosphorus : The treatment also resulted in significant reductions in serum calcium and phosphorus levels, contributing to improved mineral metabolism .
- Safety Profile : Common adverse effects include nausea and vomiting; however, these are generally mild to moderate and transient .
Case Studies
Case Study 1: Efficacy in Dialysis Patients
A multicenter study assessed the impact of cinacalcet on SHPT among hemodialysis patients. Patients receiving cinacalcet showed an average PTH decrease of 26%, while those on placebo experienced a 22% increase . This underscores the drug's effectiveness in managing PTH levels.
Case Study 2: Genetic Polymorphism Influence
A study explored the influence of the CASR A990G polymorphism on treatment response to cinacalcet. G carriers exhibited significantly lower PTH levels after 12 weeks of treatment compared to non-carriers (mean difference of 253.7 pg/mL), indicating that genetic factors may influence therapeutic outcomes .
Summary Table of Clinical Findings
Study Type | Population | Cinacalcet Dose Range | PTH Reduction (%) | Calcium Reduction (%) | Phosphorus Reduction (%) |
---|---|---|---|---|---|
Phase III Trial | CKD Patients on Dialysis | 30-180 mg/day | Up to 60% | Up to 4.6% | Not significant |
Multicenter Study | Hemodialysis Patients | Variable | Average 26% | Not specified | Not specified |
Genetic Polymorphism Study | HD Patients with CASR A990G | Standard dosing | Significant variance | Not specified | Not specified |
属性
IUPAC Name |
N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANQWUQOEJZMLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。